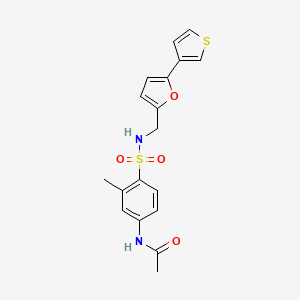

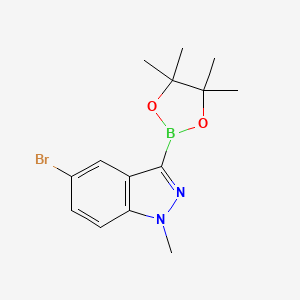

![molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0](/img/structure/B2765319.png)

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a chemical compound with the CAS RN®: 1036991-50-0 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, can be functionalized through various radical reactions. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Hypnotic Activity of Imidazo-Pyridine (Zolpidem)

A study explored the effects of an imidazo-pyridine compound, specifically zolpidem, on sleep quality and next-day performance in adults. Zolpidem significantly increased slow-wave sleep in younger adults and improved sleep efficiency in middle-aged individuals without impairing next-day cognitive and motor functions, suggesting its potential in managing transient and short-term insomnia (Nicholson & Pascoe, 1986).

Hemodynamic Effects of Imidazo-Pyridine Derivatives

Another study investigated 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS) in patients with acute myocardial infarction. The compound demonstrated significant positive hemodynamic effects, such as reduced preload and increased cardiac output, without notable side effects. This finding suggests potential therapeutic applications for cardiovascular conditions (Nebel, Sabin, & Surawitzki, 1981).

Neurotoxicity and Environmental Exposure

Research on environmental exposure to neurotoxic insecticides, including organophosphorus (OP) and pyrethroid (PYR) compounds, in preschool children in South Australia highlighted the widespread presence of these compounds. The study's methodology and findings contribute to understanding the environmental impact and human exposure to various chemical agents, including imidazo-pyridine derivatives used as pesticides (Babina, Dollard, Pilotto, & Edwards, 2012).

Antioxidant and Oxidative Stress Markers

A study on chronic obstructive pulmonary disease (COPD) patients revealed elevated exhaled ethane, a marker of lipid peroxidation indicating oxidative stress. This research suggests the relevance of studying imidazo-pyridine derivatives in the context of oxidative stress and its implications for diseases like COPD (Paredi, Kharitonov, Leak, Ward, Cramer, & Barnes, 2000).

Propriétés

IUPAC Name |

1-imidazo[1,2-a]pyridin-7-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOQSUYSPVAFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=CN2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)

![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)

![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

![2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2765250.png)

amine](/img/structure/B2765251.png)

![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)